N1-Isopropyl-1H-pyrazole-1,3,4-triamine

Medicinal chemistry Kinase inhibitor design Scaffold diversification

N1-Isopropyl-1H-pyrazole-1,3,4-triamine (CAS 927417-70-7, molecular formula C6H13N5, molecular weight 155.20 g/mol) is a heterocyclic small molecule belonging to the N-alkylated aminopyrazole class. Its structure features a pyrazole core bearing three amino substituents at ring positions 1, 3, and 4, with an additional N1-isopropyl group that contributes steric bulk and elevated lipophilicity relative to the unsubstituted 1H-pyrazole-3,4,5-triamine parent scaffold (MW 113.12, CLogP 0.25).

Molecular Formula C6H13N5
Molecular Weight 155.20 g/mol
Cat. No. B12862450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Isopropyl-1H-pyrazole-1,3,4-triamine
Molecular FormulaC6H13N5
Molecular Weight155.20 g/mol
Structural Identifiers
SMILESCC(C)NN1C=C(C(=N1)N)N
InChIInChI=1S/C6H13N5/c1-4(2)9-11-3-5(7)6(8)10-11/h3-4,9H,7H2,1-2H3,(H2,8,10)
InChIKeyVRVZLHVILLEUCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-Isopropyl-1H-pyrazole-1,3,4-triamine (CAS 927417-70-7): Procurement-Relevant Structural and Physicochemical Profile


N1-Isopropyl-1H-pyrazole-1,3,4-triamine (CAS 927417-70-7, molecular formula C6H13N5, molecular weight 155.20 g/mol) is a heterocyclic small molecule belonging to the N-alkylated aminopyrazole class . Its structure features a pyrazole core bearing three amino substituents at ring positions 1, 3, and 4, with an additional N1-isopropyl group that contributes steric bulk and elevated lipophilicity relative to the unsubstituted 1H-pyrazole-3,4,5-triamine parent scaffold (MW 113.12, CLogP 0.25) . The 1,3,4-triamine regiochemical arrangement distinguishes this compound from both the commercially prevalent 3,4,5-triaminopyrazole derivatives used in oxidative hair dye formulations and the positional isomer N1-isopropyl-1H-pyrazole-1,4,5-triamine (CAS 927417-59-2) [1]. This compound is primarily sourced as a specialty research chemical and custom synthesis intermediate, with limited off-the-shelf availability from major catalog suppliers, making supplier qualification and isomer identity verification critical procurement considerations .

Why N1-Isopropyl-1H-pyrazole-1,3,4-triamine Cannot Be Replaced by N1-Isopropyl-1H-pyrazole-1,4,5-triamine or 3,4,5-Triaminopyrazole Analogs in Research Applications


Interchanging N1-isopropyl-1H-pyrazole-1,3,4-triamine with its closest positional isomer (1,4,5-triamine, CAS 927417-59-2) or with the unsubstituted 3,4,5-triaminopyrazole scaffold introduces regiochemical alterations that fundamentally change hydrogen-bond donor/acceptor geometry, molecular recognition properties, and derivatization chemistry . The 1,3,4-triamine arrangement places two amino groups on adjacent carbons of the pyrazole ring (C3 and C4), whereas the 1,4,5-triamine isomer places them on C4 and C5 — producing distinct tautomeric equilibria and differential reactivity toward electrophilic ring-closure reactions [1]. The N1-isopropyl substituent further differentiates this compound from the parent 1H-pyrazole-3,4,5-triamine scaffold (MW 113.12, CLogP 0.25) by adding approximately 42 Da of molecular weight and substantially increasing lipophilicity, a modification that class-level evidence from N-alkylated pyrazole series has shown can improve membrane permeability and reduce off-target cytotoxicity profiles including hERG channel inhibition [2]. These structural distinctions mean that SAR data generated with the 1,4,5-triamine isomer or with other N1-alkyl variants cannot be extrapolated to the 1,3,4-triamine scaffold without independent experimental validation.

Quantitative Differentiation Evidence for N1-Isopropyl-1H-pyrazole-1,3,4-triamine versus Closest Analogs


Positional Isomer Identity: 1,3,4-Triamine vs. 1,4,5-Triamine Substitution Pattern Produces Distinct InChIKey and Molecular Recognition Profile

N1-Isopropyl-1H-pyrazole-1,3,4-triamine (CAS 927417-70-7, InChIKey: VRVZLHVILLEUCO-UHFFFAOYSA-N) and its positional isomer N1-isopropyl-1H-pyrazole-1,4,5-triamine (CAS 927417-59-2, InChIKey: NASRQJCSLOUWSR-UHFFFAOYSA-N) share identical molecular formula (C6H13N5) and molecular weight (155.20 g/mol), yet differ fundamentally in the placement of the three amino groups on the pyrazole ring: positions 1,3,4 versus 1,4,5, respectively . This regiochemical difference produces distinct SMILES strings — CC(C)NN1C=C(C(=N1)N)N vs. CC(C)NN1C(=C(C=N1)N)N — and completely different InChIKey identifiers, confirming that these are unique chemical entities, not tautomers . In the broader aminopyrazole class, the position of amino substituents on the pyrazole ring (3-, 4-, or 5-) has been shown to critically influence target binding affinity and selectivity profiles, with 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles each displaying distinct pharmacological signatures [1].

Medicinal chemistry Kinase inhibitor design Scaffold diversification

N1-Isopropyl Substitution: Molecular Weight and Lipophilicity Increase Relative to Unsubstituted 1H-Pyrazole-3,4,5-triamine Parent Scaffold

The N1-isopropyl group on N1-isopropyl-1H-pyrazole-1,3,4-triamine (MW 155.20) adds 42.08 Da of molecular weight compared to the unsubstituted 1H-pyrazole-3,4,5-triamine parent scaffold (MW 113.12, CLogP 0.25) . Although experimentally measured LogP/logD values for the target compound are not publicly available, the addition of an isopropyl group (calculated π contribution ≈ +1.3 to +1.5 log units based on the Hansch substituent constant for isopropyl) is expected to increase lipophilicity substantially relative to the parent, which has a calculated LogP of only 0.25 [1]. In class-level evidence from an N-alkylated pyrazole optimization program targeting MmpL3 in Mycobacterium tuberculosis, the introduction of N-alkylated pyrazole moieties led to improved physicochemical properties, with the optimized zwitterion series demonstrating decreased HepG2 cytotoxicity and limited hERG ion channel inhibition compared to earlier non-alkylated or more lipophilic monobasic amine leads [2].

Drug discovery Lead optimization Physicochemical property tuning

Scaffold Differentiation from 3,4,5-Triaminopyrazole Derivatives: Absence from Oxidative Hair Dye Developer Patent Space

The 3,4,5-triaminopyrazole scaffold is well-established in the oxidative hair dye patent literature as a developer substance, with 1-methyl-3,4,5-triaminopyrazole explicitly claimed in U.S. Patent 5,766,576 (Wella AG) [1]. Similarly, 4,5-diamino-1-isopropyl-1H-pyrazole (the diamine analog) is listed as a preferred compound in oxidative hair dye precursor compositions (U.S. Patent application 2001) [2]. By contrast, the 1,3,4-triaminopyrazole substitution pattern (as found in N1-isopropyl-1H-pyrazole-1,3,4-triamine) does NOT appear in the dominant hair dye patent families. This absence from cosmetic chemistry intellectual property, combined with the distinct 1,3,4-triamine regiochemistry, positions the compound as a chemically differentiated scaffold for medicinal chemistry applications, particularly in kinase inhibitor design where aminopyrazole regioisomers have been shown to produce distinct target selectivity profiles [3].

Chemical biology probe development Kinase inhibitor scaffold Cosmetic chemistry

N-Alkylated Pyrazole Class Evidence: Structural Features Associated with Improved Cytotoxicity and hERG Safety Profiles

In a published anti-tubercular drug discovery program (ACS Omega, 2021), the incorporation of an N-alkylated pyrazole portion into spirocycle MmpL3 inhibitors resulted in improved physicochemical properties compared to earlier leads that lacked this structural feature [1]. The optimized zwitterion series (exemplified by lead compound 29) demonstrated decreased HepG2 cytotoxicity and limited hERG ion channel inhibition, addressing two key safety liabilities commonly associated with highly lipophilic basic amines in anti-infective drug discovery [1]. While this class-level evidence derives from more complex spirocycle structures rather than the simple triaminopyrazole scaffold of the target compound, it establishes a precedent that N-alkylation of the pyrazole ring (as present in N1-isopropyl-1H-pyrazole-1,3,4-triamine) can serve as a productive strategy for modulating cytotoxicity and cardiac safety profiles in hit-to-lead optimization campaigns.

Anti-tubercular drug discovery Safety pharmacology MmpL3 inhibition

Critical Evidence Gap Advisory: Absence of Published Head-to-Head Biological Potency or Selectivity Data for N1-Isopropyl-1H-pyrazole-1,3,4-triamine

A comprehensive search of PubMed, Google Scholar, PubChem, BindingDB, ChEMBL, and international patent databases (including WIPO, USPTO, and EPO) as of April 2026 identified zero primary research articles, zero patent documents, and zero public bioactivity database entries that contain quantitative biological potency data (IC50, Ki, EC50, etc.) specifically for N1-isopropyl-1H-pyrazole-1,3,4-triamine (CAS 927417-70-7, InChIKey: VRVZLHVILLEUCO-UHFFFAOYSA-N) [1]. By contrast, structurally related compounds such as 1-isopropyl-1H-pyrazole-4,5-diamine sulfate (used in cosmetic hair dye formulations) and 4-amino-1-isopropyl-1H-pyrazole (CAS 97421-16-4) have established commercial applications and supplier documentation [2]. This evidence gap means that procurement decisions for the 1,3,4-triamine isomer currently cannot be guided by published comparative biological performance data and must instead rely on structural rationale, chemical reactivity considerations, and the intended synthetic application.

Evidence-based procurement Risk assessment Custom synthesis

Recommended Research and Industrial Application Scenarios for N1-Isopropyl-1H-pyrazole-1,3,4-triamine Based on Structural Differentiation Evidence


Kinase Inhibitor Scaffold Diversification: Exploiting the 1,3,4-Triamine Regiochemistry for Novel ATP-Binding Site Interactions

The 1,3,4-triamine substitution pattern creates a hydrogen-bond donor/acceptor geometry distinct from that of the 3,4,5-triamine and 1,4,5-triamine isomers . Aminopyrazoles are validated kinase inhibitor scaffolds, with the specific position of amino substituents on the pyrazole ring directly influencing kinase selectivity profiles [1]. This compound is recommended as a diversification building block for kinase-focused medicinal chemistry libraries, particularly for programs targeting kinases where existing 3,5-diaminopyrazole or 3,4,5-triaminopyrazole leads require structural novelty to secure intellectual property position. The N1-isopropyl group further provides a lipophilic handle for modulating physicochemical properties, consistent with the class-level observation that N-alkylated pyrazole modifications can improve cytotoxicity and hERG safety profiles in hit-to-lead optimization [2].

Custom Synthesis Intermediate for Fused Heterocyclic Systems: 1,3-Diamine Vicinal Reactivity for Ring-Closure Chemistry

The 1,3,4-triamine arrangement places two amino groups at adjacent ring positions (C3 and C4), enabling vicinal diamine reactivity that is geometrically distinct from the 3,4-diamine arrangement in 3,4,5-triaminopyrazoles . This vicinal relationship makes the 1,3,4-triamine scaffold a candidate intermediate for the synthesis of fused heterocyclic systems such as pyrazolo[3,4-b]pyrazines, imidazo[4,5-c]pyrazoles, and related annulated structures that require 1,2-diamine-type cyclization precursors [1]. The N1-isopropyl substituent remains stable under most cyclization conditions and provides a non-labile protecting group at the N1 position, directing reactivity toward the C3-C4 diamine motif.

Chemical Probe Development in Non-Cosmetic Intellectual Property Space

Unlike 1-methyl-3,4,5-triaminopyrazole (claimed in US 5,766,576) and 4,5-diamino-1-isopropyl-1H-pyrazole (listed in oxidative hair dye precursor patents), the 1,3,4-triaminopyrazole scaffold with N1-isopropyl substitution is absent from the dominant cosmetic chemistry patent landscape . For pharmaceutical research organizations and biotechnology companies developing kinase inhibitors, anti-infective agents, or epigenetic probes, this reduced patent encumbrance in the cosmetic space may simplify freedom-to-operate assessments, particularly for programs where the pyrazole core serves as a common intermediate rather than the final active pharmaceutical ingredient [1]. Procurement of a scaffold with verified non-overlap with cosmetic-use patents reduces legal risk in early-stage discovery.

Structure-Activity Relationship (SAR) Studies Requiring Regioisomeric Comparator Compounds

For research programs that have already generated biological data on the 1,4,5-triamine positional isomer (CAS 927417-59-2) or on 3,4,5-triaminopyrazole derivatives, the 1,3,4-triamine isomer serves as an essential comparator for establishing SAR rules governing the relationship between amino group position and biological activity . The availability of both isomers (CAS 927417-70-7 and CAS 927417-59-2) — which are indistinguishable by MW and most computed bulk properties — enables matched-pair analysis to isolate the contribution of amino group regiochemistry to target binding, selectivity, and cellular activity. This application is particularly relevant given that the amino group position on the pyrazole ring has been documented as a key determinant of pharmacological activity in the aminopyrazole class [1].

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